REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH3:10])[C:5]#[N:6].[Li]CCCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>C1COCC1>[C:5]([C:4]1[CH:7]=[CH:8][C:9]([CH3:10])=[C:2]([B:16]([OH:21])[OH:17])[CH:3]=1)#[N:6]
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Name
|
|
Quantity
|
3.5 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1C
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Name
|
|
Quantity
|
10.71 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.71 g
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Type
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reactant
|
Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
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The reaction flask was kept in the cooling bath for 30 min.
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Duration
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30 min
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Type
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WAIT
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Details
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at room temperature for 3 hours
|
Duration
|
3 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ether
|
Type
|
WASH
|
Details
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The organic phase was washed with 1N HCl solution and water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from a mixture of CH2Cl2 and hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=C(C1)B(O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 27.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |